N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS2/c1-3-4(10)7-5-8-9-6(11-2)12-5/h3H2,1-2H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEETXKMATPTMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps :
Formation of the Thiadiazole Ring: The initial step involves the reaction of thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-thiadiazole ring.
Introduction of the Methylsulfanyl Group: The thiadiazole ring is then reacted with methyl iodide to introduce the methylsulfanyl group at the 5-position.
Formation of Propanamide: Finally, the compound is reacted with propanoyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its thiadiazole ring structure allows for various functional group modifications, making it a versatile building block in organic chemistry.
2. Material Science
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can be utilized in developing new materials with specific properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Biological Applications
1. Bioactivity and Therapeutic Potential
- Research indicates that this compound may exhibit significant biological activity. Studies have suggested its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of thiadiazole compounds could inhibit the proliferation of cancer cells through mechanisms involving the inhibition of specific kinases such as EGFR and HER-2. The compound's structural features contribute to its potential as a dual-target inhibitor against various cancer cell lines .
- MAO Inhibition : Monoamine oxidase (MAO) inhibitors are crucial for managing neurological disorders. Research has shown that thiadiazole derivatives can selectively inhibit MAO-A, suggesting that this compound may also possess similar properties .
Industrial Applications
In addition to its applications in research and medicine, this compound holds potential for industrial use:
- Development of Coatings : The compound's unique properties may be exploited in formulating protective coatings that require enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with various molecular targets and pathways . For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with biological molecules, modulating their activity and resulting in desired pharmacological outcomes .
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The substituent at the 5-position of the thiadiazole ring significantly influences physicochemical and biological properties. Key analogs from include:
| Compound ID | Substituent at 5-position | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 5f | Methylthio | 79 | 158–160 | 2-(2-Isopropyl-5-methylphenoxy)acetamide chain |
| 5g | Ethylthio | 78 | 168–170 | Same acetamide chain as 5f |
| 5h | Benzylthio | 88 | 133–135 | Bulky benzyl group |
| 5j | 4-Chlorobenzylthio | 82 | 138–140 | Electron-withdrawing Cl substituent |
Key Observations :
- Yield vs. Stability : Bulkier substituents (e.g., benzylthio in 5h) correlate with higher yields (88%) but lower melting points (133–135°C), suggesting reduced crystallinity compared to smaller groups like ethylthio (5g: 168–170°C) .
- Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5j) may enhance stability and intermolecular interactions, as seen in higher melting points relative to non-halogenated analogs .
Variations in the Propanamide Side Chain
The propanamide moiety can be substituted with aromatic or heterocyclic groups to modulate bioactivity. Examples include:
Heterocycle Replacements: Thiadiazole vs. Oxadiazole
Replacing the thiadiazole ring with oxadiazole alters electronic properties and bioactivity:
Physicochemical and Computational Comparisons
Biological Activity
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring system with a methylsulfanyl group that contributes to its unique chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 186.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₄OS |
| Molecular Weight | 186.25 g/mol |
| Structure | Thiadiazole ring with methylsulfanyl substitution |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting mechanisms involving the modulation of cell cycle progression and apoptosis pathways. Specifically, it has demonstrated cytotoxic effects against breast cancer and lung cancer cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Experimental models indicate that it can reduce inflammation markers and may serve as a potential therapeutic agent for inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The thiadiazole moiety may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : The compound could modulate receptor activity related to inflammation and cancer progression.
- Induction of Apoptosis : Its structural features may promote apoptotic signaling in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:
- Formation of the Thiadiazole Ring : This step often involves the reaction of thiosemicarbazide with appropriate carbonyl compounds.
- Introduction of the Propanamide Group : The final step usually involves acylation reactions to introduce the propanamide functionality.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against various pathogens.
- Findings : Showed significant inhibition of bacterial growth with Minimum Inhibitory Concentrations (MIC) below 100 µg/mL for several strains.
- Anticancer Study :
-
Anti-inflammatory Research :
- Objective : To investigate the compound's effect on inflammation markers.
- Findings : Reduced levels of TNF-alpha and IL-6 in animal models of inflammation.
Q & A
Basic Research Question
- 1H/13C NMR : Confirm the propanamide side chain (δ ~2.3 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and methylsulfanyl group (δ ~2.1 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
- X-ray Crystallography : Resolve the planar thiadiazole ring and propanamide conformation. For example, Acta Crystallographica reports a typical orthorhombic crystal system (space group P212121) with bond angles deviating <2° from ideal geometry .
How do substituents at the 5-position of the thiadiazole ring influence biological activity?
Advanced Research Question
- Methylsulfanyl vs. Sulfonamide : Methylsulfanyl derivatives (e.g., the target compound) exhibit lower carbonic anhydrase inhibition compared to sulfonamide analogs (e.g., acetazolamide) but show enhanced lipophilicity, potentially improving blood-brain barrier penetration .
- Bioactivity Screening : Replace methylsulfanyl with cyclohexylsulfanyl (as in PubChem CID 1371961-83-9) to study steric effects on antimicrobial activity. Use MIC assays against S. aureus and E. coli .
What computational strategies can predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use the crystal structure (e.g., CCDC entry from ) to model binding to carbonic anhydrase IX. Methylsulfanyl’s hydrophobic interactions may occupy a subpocket near the active site.
- MD Simulations : Assess stability of the ligand-protein complex over 100 ns trajectories. Compare binding free energies (MM/PBSA) with sulfonamide derivatives to rationalize activity differences .
How can researchers resolve contradictions in reported biological data for thiadiazole derivatives?
Q. Data Contradiction Analysis
- Case Study : Discrepancies in antimicrobial activity may arise from:
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use isosteric replacements (e.g., oxadiazole analogs) to isolate electronic vs. steric effects .
What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the thiadiazole ring under acidic conditions (pH <4) or oxidation of methylsulfanyl to sulfoxide.
- Stabilization :
How does the methylsulfanyl group impact the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : LogP ~1.8 (predicted via ChemAxon), higher than sulfonamide analogs (LogP ~0.5), suggesting improved membrane permeability .
- Metabolism : Methylsulfanyl is prone to CYP450-mediated oxidation. Use liver microsome assays (e.g., human S9 fraction) to identify sulfoxide metabolites .
What analytical methods validate purity and detect impurities in synthesized batches?
Basic Research Question
- HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution (20–80% acetonitrile in 0.1% TFA over 20 min). Monitor at 254 nm for thiadiazole absorption .
- LC-MS : Detect trace impurities (e.g., unreacted propanamide, m/z 89.06) with ESI+ ionization .
Can this compound serve as a ligand for metal-organic frameworks (MOFs)?
Advanced Research Question
- Coordination Studies : The thiadiazole nitrogen and sulfur atoms can bind to transition metals (e.g., Cu²+). Synthesize MOFs via solvothermal methods (DMF, 120°C) and characterize via PXRD and BET surface area analysis .
How does the compound’s reactivity compare to oxadiazole analogs in nucleophilic substitution reactions?
Advanced Research Question
- Thiadiazole vs. Oxadiazole : Thiadiazole’s sulfur atom increases electron density, enhancing reactivity toward electrophiles (e.g., methyl iodide). Compare reaction rates via pseudo-first-order kinetics in acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
